molecular formula C7H8N4 B13072344 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine

2-methyl-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B13072344
M. Wt: 148.17 g/mol
InChI Key: CMRITTYVUZLJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyridine ring, with a methyl group at the 2-position and an amino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the construction of the imidazole ring followed by the fusion with the pyridine ring. One common method involves the reaction of 2,3-diaminopyridine with a suitable carbonyl compound, such as formaldehyde, under acidic conditions to form the imidazole ring. The resulting intermediate is then cyclized to form the fused imidazopyridine structure .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include optimization of reaction parameters such as temperature, pressure, and solvent to achieve higher yields and purity. Catalysts and automated reactors may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as DNA-dependent protein kinase (DNA-PK), which plays a role in DNA repair processes. By inhibiting DNA-PK, the compound can sensitize cancer cells to radiation therapy, making it a potential radiosensitizer .

Comparison with Similar Compounds

2-methyl-1H-imidazo[4,5-c]pyridin-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-methyl-1H-imidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C7H8N4/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H2,8,9)(H,10,11)

InChI Key

CMRITTYVUZLJQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CN=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.